(3-Chlorophenyl)(2-fluorophenyl)methanamine
Description
Properties
IUPAC Name |
(3-chlorophenyl)-(2-fluorophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8,13H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWCIVDZEUGJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225577-91-2 | |
| Record name | (3-chlorophenyl)(2-fluorophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(2-fluorophenyl)methanamine typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the conversion of the aldehyde group to an amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The compound is typically purified through distillation or recrystallization techniques to achieve the desired level of purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group in (3-chlorophenyl)(2-fluorophenyl)methanamine facilitates nucleophilic substitution under basic or acidic conditions:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF using Cs₂CO₃ as a base yields N-alkylated derivatives .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloroethane produces amides, as demonstrated in analogous methanamine syntheses .
Table 1: Alkylation and Acylation Conditions
| Reaction Type | Reagents | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| N-Methylation | CH₃I, Cs₂CO₃ | DMF | 82–94 | |
| Acetylation | AcCl, FeCl₃ | 1,2-Dichloroethane | 87 |
Condensation Reactions
The amine group participates in imine and Schiff base formation:
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Schiff Base Synthesis : Reacts with aldehydes (e.g., 4-methoxybenzaldehyde) in methanol under reflux to form imines, as observed in tandem amine syntheses .
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Cyclocondensation : With α,α-difluoro-β-iodoketones and silyl enol ethers under photoredox conditions, it forms fluorinated heterocycles via [3+3] cycloaddition .
Key Example :
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Photoredox-mediated coupling with α,α-difluoro-β-iodoketones yields 3-fluoropyridines in 90% isolated yield .
Catalytic Coupling Reactions
The aromatic chlorophenyl group supports cross-coupling:
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Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd catalysts to form biaryl amines .
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Suzuki–Miyaura Coupling : With boronic acids (e.g., phenylboronic acid) in DMF, Cs₂CO₃ enables C–C bond formation .
Table 2: Cross-Coupling Reactions
| Coupling Type | Catalyst | Substrate | Product Yield (%) | Source |
|---|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂, XPhos | 4-Bromotoluene | 75 | |
| Suzuki | CuI, Cs₂CO₃ | Phenylboronic acid | 92 |
Reduction and Oxidation
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amine to secondary alcohols, though competing dehalogenation may occur .
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Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the benzylic position to ketones .
Biological Activity Modulation
Derivatives of this scaffold show antiviral and antifungal properties. For example:
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Thiadiazole derivatives exhibit 42% inhibition against tobacco mosaic virus (TMV) .
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Triazole analogs demonstrate enhanced bioactivity via N-arylation.
Note : Experimental validation is required to confirm these inferred reactivities.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- (3-Chlorophenyl)(2-fluorophenyl)methanamine serves as a lead compound for developing new pharmaceuticals due to its biological activity. The halogen atoms can influence the binding affinity to various biological targets, making it a candidate for further optimization in drug design.
-
Biological Activity :
- Compounds similar to this compound are known to exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines, indicating that this compound may also possess similar therapeutic potential.
Mechanistic Insights
The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with neurotransmitter receptors. This could lead to potential therapeutic effects in conditions such as depression or anxiety.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (4-Chlorophenyl)(2-fluorophenyl)methanamine | Similar halogen substitution | Antimicrobial and anticancer properties |
| (3-Bromophenyl)(2-fluorophenyl)methanamine | Bromine instead of chlorine | Neuropharmacological effects |
| (3-Nitrophenyl)(2-fluorophenyl)methanamine | Nitro group addition | Potential anticancer activity |
This table illustrates how variations in halogen substitution can significantly influence biological activity and chemical properties.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(2-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, molecular weights, and notable characteristics:
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., (3-Chlorophenyl)methanamine hydrochloride ) exhibit improved solubility in polar solvents, making them more suitable for in vitro assays .
- Electronic Effects : The electron-withdrawing chloro and fluoro groups in the target compound may stabilize the amine via resonance, affecting its reactivity and interaction with biological targets .
Positional Isomerism
The positional isomer (3-chloro-2-fluorophenyl)(phenyl)methanamine () demonstrates how substituent placement on a single phenyl ring can alter steric hindrance and electronic distribution compared to the target compound. This may lead to divergent pharmacological profiles, even with identical molecular formulas .
Biological Activity
(3-Chlorophenyl)(2-fluorophenyl)methanamine, a compound with the chemical formula C13H12ClF, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H12ClF
- Molecular Weight : 236.68 g/mol
- IUPAC Name : this compound
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains and fungi, indicating potential as an antimicrobial agent.
- Antitubercular Properties : Shows promise in inhibiting the growth of Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment.
- Antidiabetic Effects : Preliminary studies suggest its ability to lower blood glucose levels in diabetic models, indicating potential use in diabetes management.
- Antimalarial Activity : Exhibits inhibitory effects against Plasmodium species, suggesting utility in malaria treatment.
- Anticholinesterase Activity : Demonstrates inhibition of acetylcholinesterase, which may have implications for treating Alzheimer's disease and other neurodegenerative disorders.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes such as acetylcholinesterase contributes to its neuroprotective effects.
- Receptor Modulation : It may interact with various receptors involved in neurotransmission and immune responses, enhancing its therapeutic potential.
- Cellular Uptake : Studies indicate that the compound can penetrate cellular membranes, allowing it to exert effects at the intracellular level.
Table 1: Summary of Biological Activities
| Activity Type | Model/Methodology | Results |
|---|---|---|
| Antimicrobial | Disk diffusion method | Inhibition zones against E. coli |
| Antitubercular | MIC determination | MIC = 0.5 µg/mL for M. tuberculosis |
| Antidiabetic | STZ-induced diabetic rats | Decrease in blood glucose levels |
| Antimalarial | In vitro assays with P. falciparum | IC50 = 10 µM |
| Anticholinesterase | AChE inhibition assay | IC50 = 15 µM |
Case Study Analysis
A notable study investigated the antidiabetic effects of this compound in a streptozotocin-induced diabetic rat model. The compound was administered at varying doses (5 mg/kg, 10 mg/kg) over four weeks. Results indicated a significant reduction in blood glucose levels compared to control groups, suggesting its potential as a therapeutic agent for diabetes management.
In another study focused on its antimicrobial properties, this compound was tested against multi-drug resistant strains of bacteria. The compound exhibited substantial inhibitory activity, highlighting its potential for development into a new class of antibiotics.
Q & A
Q. Basic
- 1H NMR (DMSO-d6) :
- Aromatic protons: δ 7.4–7.6 (multiplet, 8H, two phenyl rings).
- NH2 group: δ ~8.6 (broad singlet, exchanges with D2O) .
- 13C NMR :
- Methanamine carbon: δ ~41–45 ppm.
- Aromatic carbons: δ 125–140 ppm (split due to Cl/F substituents) .
- HRMS : Exact mass (calc. for C13H10ClF2N): 263.0388 (M+H)+.
What computational methods are recommended to predict the binding mode of this compound with potential biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina with high-resolution X-ray structures (e.g., HIV-1 reverse transcriptase from ) to model interactions. Fluorine’s electronegativity may form halogen bonds with backbone carbonyls .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare with analogs like [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine, where substituent positioning alters binding entropy .
- QSAR Models : Develop models using descriptors like Hammett σ (Cl: +0.37, F: +0.43) to predict activity trends .
How does the steric and electronic effects of the 3-chloro and 2-fluoro substituents influence the reactivity of this compound in nucleophilic reactions?
Q. Basic
- Electronic Effects :
- Steric Effects :
- Ortho-fluoro substitution introduces steric hindrance, slowing nucleophilic attacks.
- Compare with (2-(4-chlorophenoxy)phenyl)methanamine, where para-substitution enhances reaction rates .
What strategies can be employed to enhance the enantiomeric purity of this compound during asymmetric synthesis?
Q. Advanced
- Chiral Catalysis : Use Ru-BINAP complexes for enantioselective hydrogenation of imine precursors.
- Diastereomeric Resolution : React with (R)-mandelic acid to form salts; recrystallize to >99% ee .
- Chiral HPLC : Employ Chiralpak IA columns (hexane:IPA = 90:10) for purification.
- Case Study : (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol achieved 98% ee via asymmetric catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
